molecular formula C16H12BrN3O2S B11254449 1-(4-bromobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

1-(4-bromobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11254449
M. Wt: 390.3 g/mol
InChI Key: SGXUNUOEPGQEEJ-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHYL]-2-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a dihydropyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BROMOPHENYL)METHYL]-2-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(4-BROMOPHENYL)METHYL]-2-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or other substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-2-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
  • 1-[(4-Fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-[(4-BROMOPHENYL)METHYL]-2-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of the bromophenyl group, which can enhance its biological activity and provide distinct reactivity compared to its chloro and fluoro analogs .

Properties

Molecular Formula

C16H12BrN3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C16H12BrN3O2S/c17-12-5-3-11(4-6-12)10-20-8-1-2-13(15(20)22)14(21)19-16-18-7-9-23-16/h1-9H,10H2,(H,18,19,21)

InChI Key

SGXUNUOEPGQEEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=NC=CS2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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